Cas no 1340567-01-2 (3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide)

3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide
- 3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione
- Hydrazine, [(tetrahydro-1,1-dioxido-3-thienyl)methyl]-
-
- インチ: 1S/C5H12N2O2S/c6-7-3-5-1-2-10(8,9)4-5/h5,7H,1-4,6H2
- InChIKey: ARXOFIXPMRUWOH-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(CNN)C1)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 194
- トポロジー分子極性表面積: 80.6
- 疎水性パラメータ計算基準値(XlogP): -1.2
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277195-0.5g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-277195-1.0g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-277195-10.0g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422838-100mg |
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide |
1340567-01-2 | 98% | 100mg |
¥34635.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422838-1g |
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide |
1340567-01-2 | 98% | 1g |
¥31492.00 | 2024-08-09 | |
Enamine | EN300-277195-2.5g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-277195-0.1g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422838-500mg |
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide |
1340567-01-2 | 98% | 500mg |
¥30213.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422838-50mg |
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide |
1340567-01-2 | 98% | 50mg |
¥30844.00 | 2024-08-09 | |
Enamine | EN300-277195-0.05g |
3-(hydrazinylmethyl)-1lambda6-thiolane-1,1-dione |
1340567-01-2 | 95.0% | 0.05g |
$768.0 | 2025-03-20 |
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxideに関する追加情報
Introduction to 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide (CAS No. 1340567-01-2)
3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide, identified by the CAS number 1340567-01-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic derivative combines a tetrahydrothiophene core with a hydrazinylmethyl substituent, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural features of this compound have garnered attention for its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
The tetrahydrothiophene 1,1-dioxide moiety in the molecular structure imparts distinctive electronic and steric properties, which can be exploited to modulate the biological activity of the compound. This structural motif is known to enhance binding affinity and selectivity, making it a valuable scaffold for developing small-molecule drugs. The presence of the hydrazinylmethyl group further extends the compound's utility, as hydrazine derivatives are frequently employed in medicinal chemistry due to their ability to form stable covalent bonds with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide. Preliminary studies have suggested that this compound exhibits promising activity against several pathological conditions, including inflammation, oxidative stress, and neurodegenerative disorders. The ability of the hydrazinylmethyl group to participate in redox reactions and form Schiff base derivatives has opened new avenues for designing targeted therapies. Furthermore, the tetrahydrothiophene core is a well-established pharmacophore in many approved drugs, reinforcing the rationale for investigating this compound further.
One of the most compelling aspects of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is its potential as a precursor for more complex drug molecules. Researchers have leveraged its reactive sites to develop novel analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, modifications at the hydrazinylmethyl position have led to derivatives that exhibit superior solubility and bioavailability, critical factors for clinical translation. Additionally, computational studies have highlighted the favorable interactions between this compound and various biological targets, providing a rational basis for designing structure-activity relationships.
The synthesis of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the hydrazinylmethyl group typically requires careful control of reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques not only improve efficiency but also enhance scalability for industrial applications.
From a mechanistic standpoint, 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide has been shown to interact with biological systems through multiple pathways. The hydrazinyl group can undergo nucleophilic addition reactions with electrophilic centers in proteins and enzymes, leading to covalent modifications that modulate cellular signaling. This reactivity has been exploited in designing probes for biochemical assays and in developing strategies for targeted protein degradation. Meanwhile, the tetrahydrothiophene core contributes to hydrophobic interactions and can engage in π-stacking with aromatic residues in biological targets.
Recent advances in spectroscopic techniques have provided deeper insights into the conformational dynamics and binding modes of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide. NMR spectroscopy has been particularly useful in elucidating its three-dimensional structure in solution, while X-ray crystallography has revealed detailed interactions with protein targets at atomic resolution. These structural insights have guided medicinal chemists in optimizing lead compounds for better pharmacological properties.
The potential therapeutic applications of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide are broad and span multiple disease areas. In oncology research, this compound has shown promise as an inhibitor of kinases involved in tumor growth and metastasis. Its ability to disrupt aberrant signaling pathways makes it an attractive candidate for developing next-generation anticancer agents. Similarly, studies suggest that it may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's by mitigating oxidative stress and inflammation.
Inflammation research has also benefited from investigations into 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide. The compound has been found to modulate key inflammatory mediators by inhibiting enzymes like COX-2 and LOX-5. These effects are achieved through its ability to interfere with redox signaling pathways that drive inflammatory responses. Such findings position it as a potential therapeutic agent for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is another critical consideration in its development as a drug candidate. Preclinical studies have evaluated its toxicity across various models, providing data on dosing regimens that balance efficacy with safety margins. Pharmacokinetic assessments have also been conducted to understand its absorption, distribution, metabolism, excretion (ADME), and potential drug-drug interactions.
The integration of computational chemistry into drug discovery has accelerated the development pipeline for 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide by predicting its interactions with biological targets before experimental validation is necessary. Machine learning algorithms have been trained on large datasets containing known drug-target interactions to identify promising candidates for further optimization. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
The future direction of research on 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide includes exploring its role in precision medicine applications where individual patient characteristics are considered when designing treatment strategies. Personalized medicine relies on understanding how genetic variations influence drug response; thus far,this compound’s unique properties make it suitable candidate for tailoring treatments based on patient-specific biomarkers>>>>>>>
1340567-01-2 (3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide) 関連製品
- 1806930-50-6(5-(Bromomethyl)-2-(difluoromethyl)-3-fluoropyridine-6-acetonitrile)
- 1805202-08-7(2-Bromo-3-(difluoromethyl)pyridine-5-methanol)
- 2229274-22-8(1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropane-1-carbaldehyde)
- 2138166-54-6(2,5-Dipropylfuran-3-carbaldehyde)
- 2034508-65-9(4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)
- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 2551117-87-2(7-(aminomethyl)-6-oxaspiro3.4octan-2-one hydrochloride)
- 2680767-54-6(3-(1-acetylpyrrolidin-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137987-43-8(1-{4-[Methyl(propan-2-yl)amino]butyl}cyclobutane-1-carbonitrile)




